molecular formula C26H28N4O5 B11265525 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11265525
M. Wt: 476.5 g/mol
InChI Key: AIQCLEIPWLMYCM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-oxopyrazolo[1,5-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 2 and an N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide side chain. Its molecular structure integrates methoxy and ethoxy substituents, which are critical for modulating physicochemical properties and biological interactions.

Properties

Molecular Formula

C26H28N4O5

Molecular Weight

476.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C26H28N4O5/c1-4-35-20-8-6-19(7-9-20)21-16-22-26(32)29(13-14-30(22)28-21)17-25(31)27-12-11-18-5-10-23(33-2)24(15-18)34-3/h5-10,13-16H,4,11-12,17H2,1-3H3,(H,27,31)

InChI Key

AIQCLEIPWLMYCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multiple steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the ethoxyphenyl group: This step may involve a substitution reaction where the ethoxyphenyl group is introduced to the pyrazolo[1,5-a]pyrazine core.

    Introduction of the dimethoxyphenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate compound with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, particularly in understanding enzyme interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Ethoxy vs.
  • Acetamide Side Chains : The N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide chain introduces additional hydrogen-bonding sites relative to simpler N-aryl or N-alkyl derivatives (e.g., ), which could improve target affinity .

Pharmacological Implications

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidine analogs (e.g., compound 6m) with trimethoxy substituents exhibit potent kinase inhibition, suggesting that the target compound’s dimethoxy/ethoxy groups may similarly modulate kinase binding .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Structure and Composition

The compound has a complex structure characterized by various functional groups that contribute to its biological activity. Its molecular formula is C22H30N2O6C_{22}H_{30}N_{2}O_{6} with a molecular weight of 450.55 g/mol. The chemical structure can be represented as follows:

N 2 3 4 dimethoxyphenyl ethyl 2 2 4 ethoxyphenyl 4 oxopyrazolo 1 5 a pyrazin 5 4H yl acetamide\text{N 2 3 4 dimethoxyphenyl ethyl 2 2 4 ethoxyphenyl 4 oxopyrazolo 1 5 a pyrazin 5 4H yl acetamide}
PropertyValue
Molecular Weight450.55 g/mol
LogP (Partition Coefficient)2.231
Polar Surface Area78.978 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

These properties suggest the compound's moderate lipophilicity and potential for interaction with biological membranes.

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models.
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing inflammation in various tissues.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that the compound inhibited cell growth in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines by inducing apoptosis and cell cycle arrest at the G1 phase.
  • Animal Model Studies : In vivo experiments using murine models showed significant reductions in tumor size when treated with the compound compared to controls, suggesting its potential as an anticancer agent.
  • Inflammation Model : A study utilizing a carrageenan-induced paw edema model indicated that administration of the compound resulted in a marked reduction in paw swelling, supporting its anti-inflammatory properties.

Comparative Analysis with Other Compounds

To contextualize the activity of this compound, a comparison with similar compounds can be informative:

Compound NameAntioxidant ActivityAnticancer ActivityAnti-inflammatory Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamideModerateYesYes
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)amideLowModerateModerate
VerapamilLowNoYes

This table illustrates that while this compound shows promise across multiple biological activities, other compounds may excel in specific areas.

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